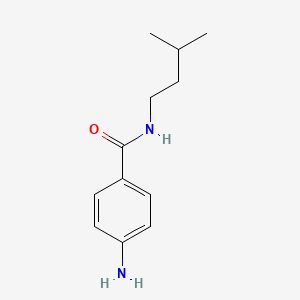
2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid (DFTMC) is a fluorinated thiazole derivative with a wide range of applications in the fields of organic synthesis, pharmacology, and biochemistry. DFTMC is a valuable building block for the synthesis of various compounds and has been used in the synthesis of polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various derivatives of thiazole and its analogs, which have potential applications in medical and industrial fields.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been used in the synthesis of various compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of various derivatives of thiazole and its analogs, which have potential applications in medical and industrial fields.
This compound has been studied as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties. Additionally, this compound has been used as a fluorescent probe for the detection of biological molecules.
Mecanismo De Acción
2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and the regulation of cell survival and proliferation. Additionally, this compound has been shown to inhibit the expression of proinflammatory cytokines, such as TNF-α and IL-1β.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and the regulation of cell survival and proliferation. Additionally, this compound has been shown to inhibit the expression of proinflammatory cytokines, such as TNF-α and IL-1β.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in laboratory experiments include its availability and ease of synthesis. Additionally, it has a wide range of applications in the fields of organic synthesis, pharmacology, and biochemistry. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to dissolve and use in experiments.
Direcciones Futuras
For research on 2-(2,6-Difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid include further investigation into its anticancer and anti-inflammatory properties. Additionally, further research into its use as a fluorescent probe for the detection of biological molecules is needed. Other potential future directions for research include its use as an antioxidant and its potential use in the synthesis of polymers, dyes, and pharmaceuticals.
Propiedades
IUPAC Name |
2-(2,6-difluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO2S/c1-5-9(11(15)16)17-10(14-5)8-6(12)3-2-4-7(8)13/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMRBVMIPCZONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(C=CC=C2F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-amino-9-chloro-4H-[1,3]thiazino[5,6-c]quinolin-4-one](/img/structure/B3033263.png)



![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B3033271.png)




